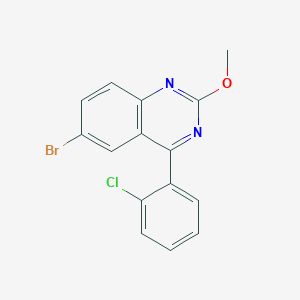

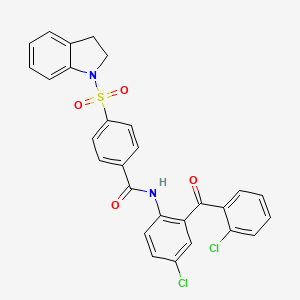

N-(2-hydroxy-2-phenylpropyl)-2-(naphthalen-2-yloxy)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-hydroxy-2-phenylpropyl)-2-(naphthalen-2-yloxy)acetamide, also known as HPPN, is a chemical compound that has been extensively studied for its potential therapeutic applications. HPPN belongs to the class of compounds called phenylpropylamines, which are known to have various biological activities including anti-inflammatory, anti-tumor, and anti-cancer effects.

Wissenschaftliche Forschungsanwendungen

Anti-Angiogenic Activity

N-hydroxy-2-(naphthalen-2-ylsulfanyl)-acetamide, a compound related to N-(2-hydroxy-2-phenylpropyl)-2-(naphthalen-2-yloxy)acetamide, has been identified as a potent inhibitor of aminopeptidase N (APN). This enzyme plays a role in angiogenesis, the process of new blood vessel formation, which is a critical component in the growth of tumors. The compound potently inhibited APN activity and demonstrated significant inhibition of the invasion of bovine aortic endothelial cells, indicating potential anti-angiogenic and, by extension, anti-tumor properties (Lee et al., 2005).

Antiproliferative Activities

Another study focused on derivatives of N-(naphthalen-2-yl)acetamide, revealing their synthesis and evaluation for antiproliferative activities against various human cancer cell lines. Among these compounds, specific derivatives demonstrated high activity against nasopharyngeal carcinoma cells, suggesting potential applications in cancer therapy (Chen et al., 2013).

Anti-Parkinson's Activity

Research on novel derivatives of 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)] acetamide for their anti-Parkinson's activity found that these compounds exhibited potent free radical scavenging activity. Specifically, certain thiazolidinone derivatives showed significant anti-Parkinson's activity in a 6-OHDA lesioned rat model, indicating potential therapeutic applications for Parkinson's disease (Gomathy et al., 2012).

Anticancer Screening

The synthesis of new 1-formyl-naphthalen-2-yloxymethyl-1,2,3-triazoles and their anticancer screening revealed that some of these synthesized molecules exhibited potent inhibitory activities in various cancer cell lines. This study highlights the role of click chemistry in developing effective lead compounds in medicinal chemistry, especially for anticancer drug discovery (Dhuda et al., 2021).

Pharmacological Evaluation

The computational and pharmacological evaluation of novel derivatives for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions provided insights into the therapeutic potential of these compounds. This comprehensive study suggested that specific derivatives possess good affinity for key enzymes, correlating to their high analgesic and anti-inflammatory effects, and demonstrated potent antioxidant and tumor inhibitory potentials (Faheem, 2018).

Eigenschaften

IUPAC Name |

N-(2-hydroxy-2-phenylpropyl)-2-naphthalen-2-yloxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO3/c1-21(24,18-9-3-2-4-10-18)15-22-20(23)14-25-19-12-11-16-7-5-6-8-17(16)13-19/h2-13,24H,14-15H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRTXQLHQQYTVAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)COC1=CC2=CC=CC=C2C=C1)(C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-2-phenylpropyl)-2-(naphthalen-2-yloxy)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[5-(Thiophen-2-yl)-1,2,4-triazin-3-yl]sulfanyl}acetic acid](/img/structure/B2999973.png)

![5-((7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2999974.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide](/img/structure/B2999976.png)

![4-oxo-N-(3-(pyrrolidin-1-ylsulfonyl)phenyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2999983.png)

![Ethyl 2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylate](/img/structure/B2999985.png)

![ethyl 6-chloro-4-{[3-(trifluoromethyl)phenyl]sulfonyl}-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B2999989.png)

![[4-(Aminomethyl)-1,3,6,7,9,9a-hexahydro-[1,4]oxazino[3,4-c][1,4]oxazin-4-yl]methanol](/img/structure/B2999990.png)

![2-(3,5-dimethylisoxazol-4-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2999992.png)